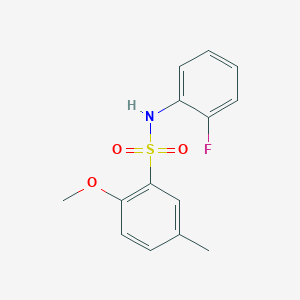
3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods and has shown potential in different research applications.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have different biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of specific enzymes such as topoisomerase and HDAC, which are involved in the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis in different cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages in lab experiments, including its ease of synthesis and purification. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate the compound's potential as an anti-inflammatory agent. The compound has been found to inhibit the activity of specific enzymes that are involved in inflammation, and further research could explore its potential in treating inflammatory diseases.
Another future direction is to investigate the compound's potential as an anti-microbial agent. The compound has been found to have activity against certain bacteria and fungi, and further research could explore its potential in treating infections.
Conclusion:
In conclusion, 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a promising compound that has shown potential in different research applications. Its ease of synthesis and purification make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in different fields of research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is achieved through the reaction of 4-chlorobenzyl hydrazine and 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dichloromethane at room temperature. The resulting compound is then purified through column chromatography to obtain a pure product.
Applications De Recherche Scientifique
The compound has been studied for its potential in different scientific research applications. One of the significant applications is in the field of medicinal chemistry, where the compound has shown potential as an anti-cancer agent. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in different cancer cell lines.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-6-4-10(5-7-12)8-14-17-15(22-18-14)11-2-1-3-13(9-11)19(20)21/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMMWUXYOQLXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)